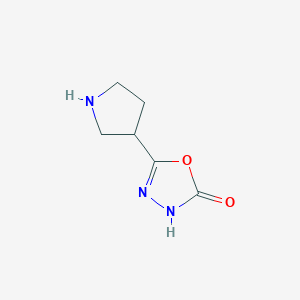
5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one is a heterocyclic organic compound characterized by the presence of a pyrrolidine ring fused to a 1,3,4-oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrrolidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with hydrazine hydrate to yield the oxadiazole ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5-Pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, 5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one serves as a versatile intermediate for the synthesis of various bioactive compounds. Its structural features make it suitable for constructing complex molecules with potential biological activities.
Biology: In biological research, this compound has been studied for its potential bioactivity, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used as a building block for the synthesis of advanced materials and chemicals. Its unique chemical properties make it suitable for applications in material science and engineering.
作用機序
The mechanism by which 5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
類似化合物との比較
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are structurally related and often possess comparable chemical properties.
Uniqueness: 5-Pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one stands out due to its unique combination of the pyrrolidine and oxadiazole rings, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industry.
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C6H9N3O2/c10-6-9-8-5(11-6)4-1-2-7-3-4/h4,7H,1-3H2,(H,9,10) |
InChIキー |
FMHKVCMNFSPRGK-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=NNC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


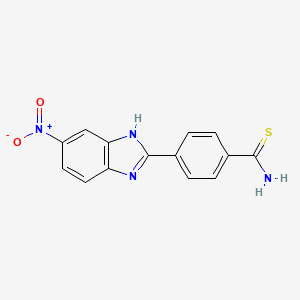
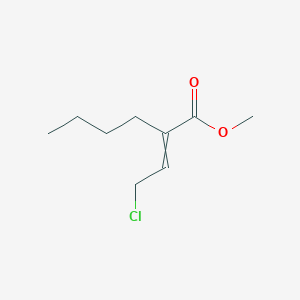
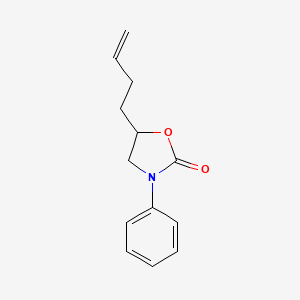
![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)
![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)
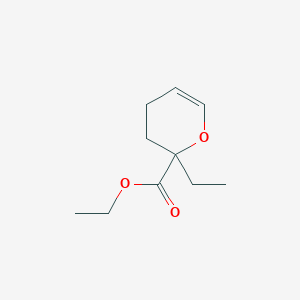
![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)
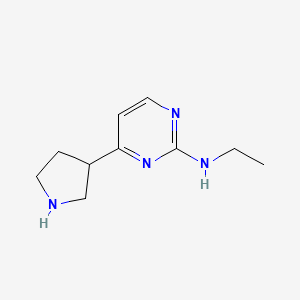
![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide](/img/structure/B15174534.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde](/img/structure/B15174537.png)
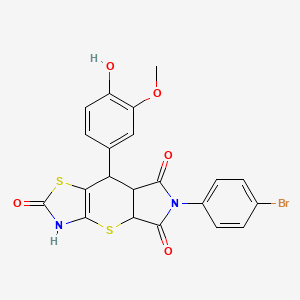
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 4,6-dihydro-6,6-dimethyl-3-[(3,3,3-trifluoro-2,2-dimethyl-1-oxopropyl)amino]-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B15174546.png)
![[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B15174551.png)
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B15174560.png)
